3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid

Overview

Description

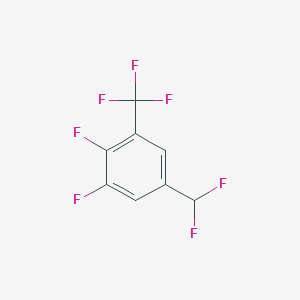

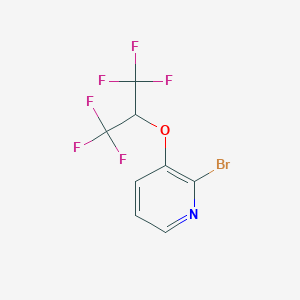

The compound “3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a carboxylic acid group (-COOH), a trifluoromethyl group (-CF3), and a chlorophenoxy group (a chlorine atom attached to a phenyl ring that is connected to the rest of the molecule via an oxygen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring, the electronegative trifluoromethyl group, and the polar carboxylic acid group would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the pyridine ring might undergo electrophilic substitution reactions, and the trifluoromethyl group could be involved in various organofluorine reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the electronegative trifluoromethyl group might increase its solubility in polar solvents. The aromatic pyridine ring might contribute to its stability and possibly its color .Scientific Research Applications

Agriculture: Herbicide Development

This compound is structurally related to phenoxy herbicides, which are known for their ability to control broadleaf weeds in agriculture . Its potential as a herbicide stems from its similarity to compounds like 2,4-D and MCPA, which act as synthetic auxins. These herbicides are selective, targeting broadleaf weeds without harming crops like wheat or maize .

Environmental Science: Bioremediation

In environmental science, there’s a focus on the bioremediation of environments contaminated by phenoxy herbicides . The compound could be studied for its environmental impact, degradation, and potential for accumulation in ecosystems.

Material Science: Nanotube Synthesis

Research has been conducted on the intercalation of similar phenoxy compounds with zinc layered hydroxide to synthesize nanotubes . These nanotubes have applications in various fields, including electronics and materials engineering.

Biochemistry: Plant Growth Regulation

Phenoxyacetic acid derivatives are known to mimic plant hormones and regulate growth . This compound could be investigated for its effects on plant metabolism, cell division, and root differentiation.

Medicine: Drug Synthesis

Compounds with a phenoxy moiety have been explored for their anti-inflammatory activities . The compound could be a candidate for the synthesis of new drugs with anti-inflammatory properties.

Pharmacology: Antimicrobial Activity

Phenoxy derivatives have been studied for their antimicrobial activity . This compound could be synthesized and tested for its efficacy against various microbial strains.

Biochemistry: Auxin Mimicry

As a phenoxy derivative, this compound may act similarly to natural auxins, influencing processes like apical dominance and fruit growth .

Pharmacology: Analytical Standard

Phenoxyacetic acid derivatives are used as analytical standards in pharmacological research to ensure the quality and consistency of assays .

Mechanism of Action

Target of Action

It is structurally similar to phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxyacetic acid (mcpa) . These compounds primarily target the auxin growth hormone indoleacetic acid (IAA) in plants .

Mode of Action

Phenoxy herbicides, including 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid, act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When applied to plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid are likely similar to those affected by other phenoxy herbicides. These compounds mimic the auxin growth hormone IAA, disrupting normal plant growth processes . The exact downstream effects would depend on the specific plant species and its physiological state.

Pharmacokinetics

Similar compounds like 2,4-d and mcpa are known to be absorbed by plant roots, stems, leaves, flowers, and fruits . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and efficacy.

Result of Action

The result of the action of 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is likely to be similar to that of other phenoxy herbicides. These compounds induce rapid, uncontrolled growth in plants, often leading to their death . This makes them effective as herbicides, particularly for controlling broadleaf weeds .

Action Environment

The action, efficacy, and stability of 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of certain plant secondary metabolites can stimulate the presence of microbial community members, exhibiting specialized functions toward detoxifying, and thus mitigating soil toxicity . Additionally, the compound’s action can be influenced by factors such as soil type, temperature, moisture levels, and the presence of other chemicals .

Safety and Hazards

properties

IUPAC Name |

3-(4-chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSWDCPGNZHGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one](/img/structure/B1411642.png)

![1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol](/img/structure/B1411648.png)